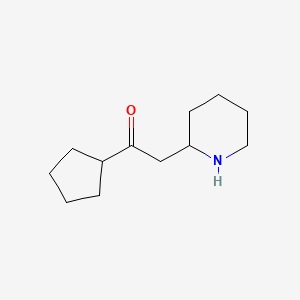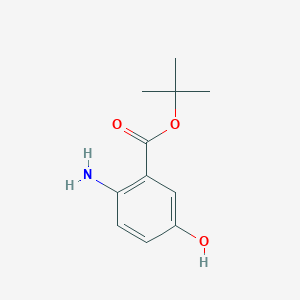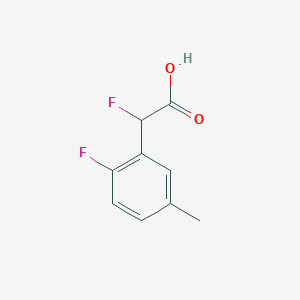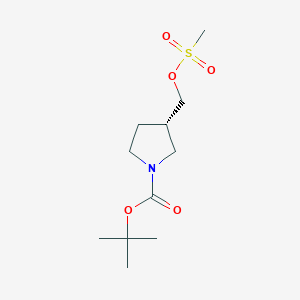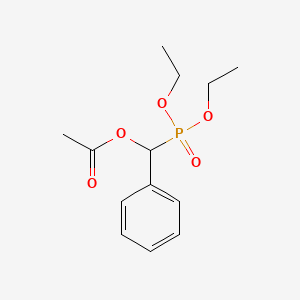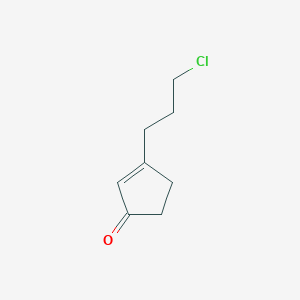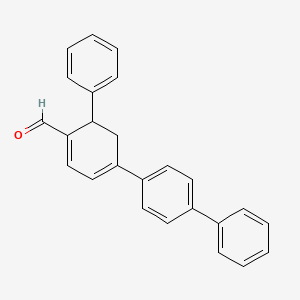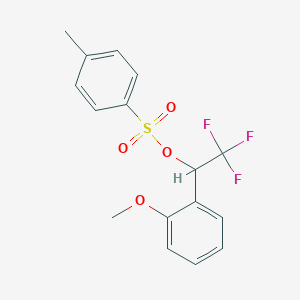
4-(Chloromethyl)-5-(2,6-dichlorophenyl)pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Chloromethyl)-5-(2,6-dichlorophenyl)pyrimidine is an organic compound that belongs to the class of pyrimidines. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in medicinal chemistry and materials science. This particular compound is characterized by the presence of a chloromethyl group and a dichlorophenyl group attached to the pyrimidine ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Chloromethyl)-5-(2,6-dichlorophenyl)pyrimidine typically involves the chloromethylation of 5-(2,6-dichlorophenyl)pyrimidine. This can be achieved through various methods, including:
Chloromethylation using formaldehyde and hydrochloric acid: This method involves the reaction of 5-(2,6-dichlorophenyl)pyrimidine with formaldehyde and hydrochloric acid under acidic conditions to introduce the chloromethyl group.
Chloromethylation using chloromethyl methyl ether: This method involves the use of chloromethyl methyl ether in the presence of a Lewis acid catalyst such as zinc chloride to achieve the chloromethylation.
Industrial Production Methods
Industrial production of this compound may involve large-scale chloromethylation processes using optimized reaction conditions to ensure high yield and purity. The choice of method depends on factors such as cost, availability of reagents, and environmental considerations.
Analyse Des Réactions Chimiques
Types of Reactions
4-(Chloromethyl)-5-(2,6-dichlorophenyl)pyrimidine can undergo various chemical reactions, including:
Nucleophilic substitution: The chloromethyl group can be a site for nucleophilic substitution reactions, where nucleophiles such as amines, thiols, or alcohols can replace the chlorine atom.
Oxidation: The compound can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the chloromethyl group to a methyl group.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include amines, thiols, and alcohols, often in the presence of a base such as sodium hydroxide or potassium carbonate.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
Nucleophilic substitution: Products include substituted pyrimidines with various functional groups replacing the chlorine atom.
Oxidation: Products include aldehydes or carboxylic acids.
Reduction: Products include methyl-substituted pyrimidines.
Applications De Recherche Scientifique
4-(Chloromethyl)-5-(2,6-dichlorophenyl)pyrimidine has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential anticancer, antiviral, or antibacterial properties.
Materials Science: The compound is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
Biological Research: It serves as a tool for studying biological processes and interactions, particularly in the context of enzyme inhibition and receptor binding.
Industrial Applications: The compound is used in the production of agrochemicals and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 4-(Chloromethyl)-5-(2,6-dichlorophenyl)pyrimidine depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor antagonist, interacting with specific molecular targets and pathways. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or DNA, leading to inhibition of enzyme activity or disruption of cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4-Dichloropyrimidine: Similar in structure but lacks the chloromethyl group.
5-(2,6-Dichlorophenyl)pyrimidine: Similar but lacks the chloromethyl group.
4-Methyl-5-(2,6-dichlorophenyl)pyrimidine: Similar but has a methyl group instead of a chloromethyl group.
Uniqueness
4-(Chloromethyl)-5-(2,6-dichlorophenyl)pyrimidine is unique due to the presence of both the chloromethyl and dichlorophenyl groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a valuable intermediate in the synthesis of complex molecules and a useful tool in various research applications.
Propriétés
Formule moléculaire |
C11H7Cl3N2 |
|---|---|
Poids moléculaire |
273.5 g/mol |
Nom IUPAC |
4-(chloromethyl)-5-(2,6-dichlorophenyl)pyrimidine |
InChI |
InChI=1S/C11H7Cl3N2/c12-4-10-7(5-15-6-16-10)11-8(13)2-1-3-9(11)14/h1-3,5-6H,4H2 |
Clé InChI |
VMAZBGWUROVWOX-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1)Cl)C2=CN=CN=C2CCl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




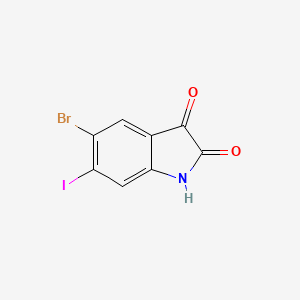
![5-Aminopyrido[3,4-B]pyrazine-8-carboxylic acid](/img/structure/B13088277.png)
